IANBD-Ester

Übersicht

Beschreibung

The compound 4-(N-(iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole is a derivative of 4-amino-7-nitrobenz-2-oxa-1,3-diazole, which is a fluorogenic amine with potential applications in biochemistry. For instance, it has been used as a substrate for the microdetermination of chymotrypsin, an enzyme involved in protein digestion .

Synthesis Analysis

The synthesis of related compounds involves the preparation of fluorogenic substrates by introducing various functional groups to the amino group of the 4-amino-7-nitrobenz-2-oxa-1,3-diazole core. These substrates, such as 7-(N-tosyl-and N-mesyl-L-phenylalanyl)amino-4-nitrobenz-2-oxa-1,3-diazole, have been shown to be effective for enzyme assays . Although the specific synthesis of the iodoacetoxyethyl-N-methyl derivative is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of 4-amino-7-nitrobenz-2-oxa-1,3-diazole derivatives is characterized by the presence of a nitro group and a diazole ring, which are crucial for their fluorescent properties. The introduction of different substituents at the amino position can significantly alter the chemical behavior and interaction with biological molecules .

Chemical Reactions Analysis

The reactivity of the core structure, 7-nitrobenz-2-oxa-1,3-diazole, with various functional groups, allows for its use in labeling reactions. For example, it has been used as a fluorescent labeling reagent for the detection of amino acids in high-performance liquid chromatography . The interaction of similar compounds with thiol groups has also been reported, as seen with the reaction of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole with glutathione transferase, which results in enzyme inactivation reversible by dithiothreitol treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups. The fluorogenic nature of these compounds is utilized in sensitive detection methods, such as the detection of amino acids at the femtomole level using fluorescence . The reactivity with thiol groups and the reversible inactivation of enzymes suggest that these compounds can interact with biological molecules under specific conditions, which can be exploited in biochemical assays .

Wissenschaftliche Forschungsanwendungen

Thiol-spezifische Markierung in Proteinen

IANBD-Ester wird üblicherweise für die thiol-spezifische Markierung von Proteinen verwendet. Diese Anwendung ist besonders nützlich für die Untersuchung von Proteinen, die sich an hydrophoben Stellen befinden. Der NBD-Fluorophor, der über this compound an Thiole gekoppelt ist, ermöglicht die Untersuchung der Proteinstruktur und -funktion auf nicht-störende Weise .

Biolumineszenz-Resonanzenergietransfer (BRET)

Im Bereich der Biochemie dient this compound als entscheidender Bestandteil von BRET-Experimenten. Es fungiert als Energieakzeptor vom lumineszierenden Protein Aequorin und ermöglicht so die Untersuchung von Protein-Protein-Interaktionen, Signaltransduktionswegen und anderen dynamischen biologischen Prozessen .

Fluoreszierende Immunmarkierung

this compound wird auch in der fluoreszierenden Immunmarkierung verwendet, um die Empfindlichkeit und den dynamischen Bereich von reagenzienfreien fluoreszierenden Immunsensoren zu verbessern. Durch die Kopplung mit spezifischen Antikörpern ermöglicht es den Nachweis und die Quantifizierung von Zielantigenen mit hoher Spezifität .

Wirkmechanismus

Target of Action

IANBD Ester is a thiol-reactive green-fluorescent dye . Its primary targets are thiols on proteins, peptides, and other thiol-containing biomolecules . These targets play a crucial role in various biological processes, including protein structure and function, redox regulation, and cell signaling .

Mode of Action

IANBD Ester interacts with its targets through a selective reaction with thiols . This interaction can be promoted in the presence of amines by performing the labeling reaction at a pH less than 7 . The result of this interaction is the formation of conjugates of IANBD Ester with the targeted biomolecules .

Biochemical Pathways

The compound’s ability to selectively label thiols on proteins and peptides suggests that it may influence pathways involving these biomolecules . The fluorescence emission of IANBD Ester labeled biomolecules is environmentally sensitive, which has been exploited for investigations of conformational changes, ligand binding, and protein structure .

Result of Action

The result of IANBD Ester’s action is the formation of fluorescent conjugates with thiol-containing biomolecules . These conjugates are excited near 480 nm and have an environmentally dependent fluorescence emission near 543 nm . This property allows for the detection and study of the labeled biomolecules, providing valuable insights into their structure and function .

Action Environment

The action of IANBD Ester is influenced by various environmental factors. For instance, the fluorescence emission of IANBD Ester labeled biomolecules is environmentally sensitive . Additionally, the selective reaction with thiols can be promoted by performing the labeling reaction at a pH less than 7 . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The specific safety and hazards related to this compound are not detailed in the available resources. It is noted that this product is not intended for human or veterinary use and is for research use only.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

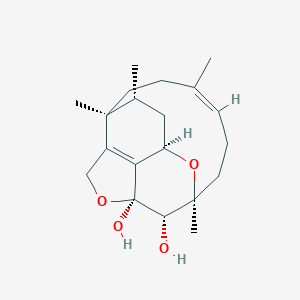

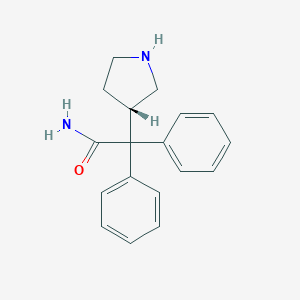

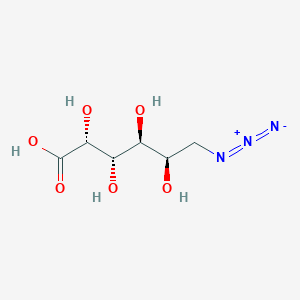

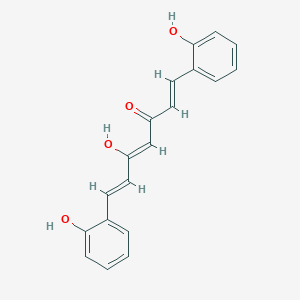

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN4O5/c1-15(4-5-20-9(17)6-12)7-2-3-8(16(18)19)11-10(7)13-21-14-11/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDDXHFONHIYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217218 | |

| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67013-48-3 | |

| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IANBD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJD3BAC4VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: IANBD reacts specifically with sulfhydryl groups (-SH), primarily those found on cysteine residues in proteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This covalent attachment forms a stable thioether bond. The fluorescence properties of IANBD are sensitive to the polarity of its surrounding environment. Therefore, changes in fluorescence intensity, emission wavelength, or fluorescence lifetime upon IANBD binding can report on:

- Conformational changes: IANBD can detect subtle shifts in protein structure upon ligand binding, changes in pH, or other environmental factors. [, , , , , , , , , , , , ]

- Protein-protein interactions: The binding of IANBD-labeled proteins to other molecules can alter its fluorescence, providing insights into binding kinetics and affinities. [, , , , , ]

- Membrane properties: IANBD attached to membrane proteins can report on membrane fluidity, lipid packing, and protein orientation within the membrane. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)